molecular formula C21H29NO B14169563 Myoparkil CAS No. 3734-63-2

Myoparkil

Cat. No.: B14169563
CAS No.: 3734-63-2
M. Wt: 311.5 g/mol
InChI Key: HXRPWNPBWOLFPN-UHFFFAOYSA-N
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Description

Myoparkil, with the chemical formula C21H29NO, is a compound known for its diverse applications in various scientific fields. It has a molecular weight of 311.469 and an exact mass of 311.2249 . This compound is recognized for its unique chemical structure and properties, making it a subject of interest in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Myoparkil involves several steps, starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and vary depending on the desired purity and yield. Commonly, organic solvents and catalysts are used to facilitate the reactions, ensuring optimal conditions for the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. These methods ensure consistent quality and high yield. The process typically involves the use of advanced purification techniques such as chromatography and crystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Myoparkil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Myoparkil has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of Myoparkil involves its interaction with specific molecular targets within cells. It is known to modulate various biochemical pathways, including signal transduction and gene expression. This compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular activity and physiological responses.

Comparison with Similar Compounds

    Myo-inositol: A stereoisomer of inositol, involved in various biological processes.

    D-chiro-inositol: Another inositol isomer, known for its role in insulin signaling and hormonal regulation.

Comparison: Myoparkil is unique in its chemical structure and specific applications. While similar compounds like Myo-inositol and D-chiro-inositol share some biological functions, this compound’s distinct properties make it valuable for specialized research and industrial uses. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other related compounds.

Properties

CAS No.

3734-63-2

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

N,N-diethyl-3-[4-(2-phenylethyl)phenoxy]propan-1-amine

InChI

InChI=1S/C21H29NO/c1-3-22(4-2)17-8-18-23-21-15-13-20(14-16-21)12-11-19-9-6-5-7-10-19/h5-7,9-10,13-16H,3-4,8,11-12,17-18H2,1-2H3

InChI Key

HXRPWNPBWOLFPN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC1=CC=C(C=C1)CCC2=CC=CC=C2

Origin of Product

United States

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